molecular formula C22H16Cl2N2O2S B6079256 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine

Cat. No. B6079256
M. Wt: 443.3 g/mol
InChI Key: BRWXZBKHKYJTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine has been studied for its potential applications in various areas of scientific research. One of the major areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to modulate the immune system by increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine in lab experiments is its potential anti-cancer properties. It can inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its toxicity. It can be toxic to normal cells at high concentrations, making it difficult to use in vivo.

Future Directions

The potential applications of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine in scientific research are vast. One of the future directions of research is to explore its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another future direction is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, research can also focus on developing less toxic derivatives of this compound for potential use in vivo.

Synthesis Methods

The synthesis of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine involves several steps. The first step involves the reaction of 3,6-dichlorobenzothiophene-2-carbonyl chloride with piperazine to form 1-(3,6-dichlorobenzothiophene-2-carbonyl)piperazine. This compound is then reacted with 3-phenylpropynoic acid in the presence of a base to form the final product.

properties

IUPAC Name

1-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2S/c23-16-7-8-17-18(14-16)29-21(20(17)24)22(28)26-12-10-25(11-13-26)19(27)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWXZBKHKYJTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C#CC2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}-3-phenylprop-2-yn-1-one

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